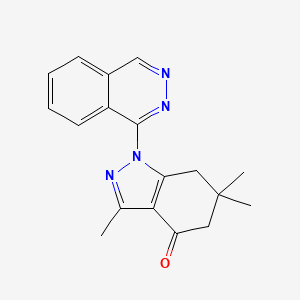

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-

Description

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro- is a heterocyclic compound featuring a fused indazolone core substituted with methyl groups at positions 3, 6, and 6, and a phthalazin-1-yl group at position 1. This compound has been identified in phytochemical analyses of plant extracts, including Justicia carnea and Plumbago zeylanica, where it is listed among diverse secondary metabolites . Notably, it has also been referenced in studies exploring marine-derived antibiotic agents, indicating broader relevance in natural product research .

Structurally, the compound’s indazolone core (a bicyclic system combining benzene and pyrazole rings) is partially saturated in the tetrahydro region (positions 5, 6, and 7), which may influence its conformational flexibility and interaction with biological targets.

Properties

Molecular Formula |

C18H18N4O |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

3,6,6-trimethyl-1-phthalazin-1-yl-5,7-dihydroindazol-4-one |

InChI |

InChI=1S/C18H18N4O/c1-11-16-14(8-18(2,3)9-15(16)23)22(21-11)17-13-7-5-4-6-12(13)10-19-20-17/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

INGKTKXBUREUFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=NN=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Route A: Sequential Functionalization

-

Core Formation : Cyclohexane-1,3-dione and phenylhydrazine condense to form 5 .

-

Methylation : 8a reacts with methyl iodide to install 3,6,6-trimethyl groups.

-

Phthalazine Coupling : The brominated intermediate undergoes Suzuki–Miyaura coupling with phthalazin-1-ylboronic acid.

Challenges :

Route B: One-Pot Tandem Reactions

A streamlined approach combines indazol-4-one synthesis and phthalazine coupling in a single reactor:

-

Cyclization : Cyclohexane-1,3-dione, phenylhydrazine, and methyl iodide react under microwave irradiation.

-

In Situ Coupling : Addition of phthalazin-1-amine and Pd(OAc)₂/Xantphos catalyzes cross-coupling.

Advantages :

Analytical Validation and Optimization

Structural Confirmation

Stability Profiling

Di-bromo derivatives (e.g., 9b ) exhibit enhanced stability due to increased lipophilicity.

Industrial-Scale Considerations

Large-scale production faces challenges in:

-

Isomer Separation : Chromatography is impractical; fractional crystallization preferred.

-

Catalyst Recycling : Palladium recovery systems (e.g., immobilized catalysts) reduce costs.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

3,6,6-TRIMETHYL-1-(1-PHTHALAZINYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in chloroform for halogenation.

Major Products Formed

Oxidation: Formation of phthalazinyl oxides.

Reduction: Formation of reduced indazol derivatives.

Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

Antimicrobial Activity

Indazol-4-one derivatives have shown promising antimicrobial properties against various pathogens. A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating minimum inhibitory concentrations (MICs) that suggest its potential as a lead compound for antibiotic development. Specifically, derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 16.0 |

| Staphylococcus epidermidis | 20.0 |

| Escherichia coli | 32.0 |

Antidiabetic Potential

Recent in silico studies have evaluated the binding affinity of Indazol-4-one to the enzyme α-amylase, a key target in diabetes management. The compound demonstrated a binding free energy of -9.4 kcal/mol, which is superior to that of the control drug Acarbose (-8.5 kcal/mol). This finding suggests that Indazol-4-one could serve as a potential therapeutic agent in the treatment of type 2 diabetes mellitus .

Antioxidant Properties

Indazol-4-one has also been studied for its antioxidant capabilities. Research indicates that it can inhibit oxidative stress markers and enhance cellular protection mechanisms. This property is particularly relevant in developing treatments for conditions associated with oxidative damage .

Case Studies and Research Insights

- Marine-Derived Compounds : A study on marine-derived compounds highlighted the isolation of Indazol-4-one from Streptomyces species, showcasing its broad-spectrum antimicrobial activity and potential application in pharmaceutical formulations aimed at treating infections caused by resistant strains .

- In Silico Docking Studies : Molecular docking studies revealed that Indazol-4-one not only binds effectively to α-amylase but also adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for drug development .

- Antioxidant Activity Evaluation : Experimental assays have confirmed the antioxidant potential of Indazol-4-one through various in vitro tests, supporting its role in skin whitening and anti-aging formulations .

Mechanism of Action

The mechanism of action of 3,6,6-TRIMETHYL-1-(1-PHTHALAZINYL)-1,5,6,7-TETRAHYDRO-4H-INDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Impact on Physicochemical Properties

- Its polarity contrasts with the trifluoromethyl group in ’s compound, which is highly lipophilic and electron-withdrawing .

- Trifluoromethyl Group (): The CF₃ group increases metabolic stability and membrane permeability, common in agrochemical and pharmaceutical design. This substituent is absent in the target compound, suggesting differences in bioavailability .

- Chlorobenzylidene and Pyridinyl Groups (): These groups introduce halogenated or heteroaromatic motifs, which are prevalent in drug candidates for their ability to modulate electronic properties and target selectivity .

Biological Activity

Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-, a compound with the molecular formula CHNO, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure features an indazole core with a phthalazine moiety, contributing to its biological properties. The detailed chemical properties can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 306 g/mol |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that indazol-4-one derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity using various assays, including DPPH and superoxide radical scavenging assays. The results showed that the compound effectively scavenged free radicals, demonstrating a percentage inhibition of over 50% at specific concentrations.

Table 1: Antioxidant Activity Results

| Assay Type | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DPPH | 100 | 62.5 |

| Superoxide Radical | 50 | 57.8 |

Antibacterial Activity

Indazol-4-one has also been tested for antibacterial activity against various pathogens. Notably, it showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined in several studies.

Table 2: Antibacterial Activity Against Pathogens

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA ATCC 33591 | 40 |

| Escherichia coli | 50 |

| Staphylococcus epidermidis | 16 |

Case Studies and Research Findings

- Marine-Derived Compounds : A study highlighted that indazol-4-one was isolated from marine-derived Streptomyces species and demonstrated significant antibacterial properties against drug-resistant strains of bacteria. The compound's activity was attributed to its unique structural features that disrupt bacterial cell wall synthesis .

- Antioxidant Mechanisms : Another investigation focused on the mechanisms underlying the antioxidant effects of indazol-4-one derivatives. It was found that these compounds reduce oxidative stress by enhancing cellular antioxidant defenses and scavenging free radicals .

- Pharmacological Potential : The pharmacological potential of indazol-4-one extends beyond antibacterial and antioxidant activities. It has been suggested that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cell lines .

Q & A

Q. What are the standard synthetic routes for Indazol-4-one, 3,6,6-trimethyl-1-phthalazin-1-yl-1,5,6,7-tetrahydro-, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyl precursors. For example, condensation reactions under acidic conditions (e.g., using phenylhydrazine and cyclohexanone derivatives) form the indazole core, followed by phthalazine substitution . Solvent choice (e.g., DMF, THF) and catalysts significantly impact yield and purity. Column chromatography with gradients (e.g., EtOAc/hexane) is commonly used for purification, as noted in protocols for analogous tetrahydroindazoles .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic techniques are essential:

- 1H/13C NMR : Confirms substituent positions and ring saturation (e.g., distinguishing between tetrahydro and fully aromatic regions) .

- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, often using SHELX software for refinement .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

Solubility is assessed in phosphate buffer (pH 7.4) via UV-Vis spectroscopy, with kinetic studies tracking dissolution rates . Stability under varying temperatures and pH is critical for storage and biological assays. For example, tetrahydroindazoles often require inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational tools optimize the synthesis and biological activity of this compound?

- Retrosynthesis AI : Predicts feasible routes using databases like Reaxys or Pistachio, prioritizing one-step reactions for efficiency .

- Molecular docking : Screens against targets (e.g., dihydroorotate dehydrogenase for anti-cancer activity) to guide functional group modifications .

- COMSOL Multiphysics : Simulates reaction kinetics and mass transfer in flow reactors to scale up synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line specificity) or compound purity. Methodological solutions include:

Q. How can factorial design improve reaction optimization for derivatives?

A 2<sup>k</sup> factorial design tests variables (e.g., temperature, solvent polarity, catalyst loading) to identify interactions affecting yield. For example, a study on tetrahydroindazoles found that THF outperformed DMF at higher temperatures, reducing byproduct formation . Response surface methodology (RSM) further refines optimal conditions .

Methodological Recommendations

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals .

- AI-Driven Synthesis : Integrate retrosynthesis platforms (e.g., ICReDD) with robotic labs for high-throughput screening .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing spectral and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.